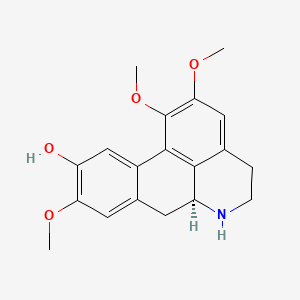
2-(4-((2,6-Dichlorophenyl)thio)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl)isoindoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRX-252114 is a potent enhancer of the interaction between beta-catenin and its cognate E3 ligase, SCF beta-TrCP. This compound is known for its ability to promote the degradation of mutant beta-catenin, a protein involved in various cellular processes and linked to cancer progression .
Preparation Methods
The synthesis of NRX-252114 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of 2,6-dichlorophenyl thiol with a pyridine derivative to form a key intermediate.
Functionalization: The intermediate is then functionalized with trifluoromethyl and carbonyl groups to enhance its binding affinity and specificity.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification to achieve high purity
Industrial production methods for NRX-252114 are not widely documented, but they likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
NRX-252114 undergoes several types of chemical reactions, including:
Ubiquitination: It enhances the ubiquitination of mutant beta-catenin, leading to its degradation by the proteasome
Binding interactions: The compound enhances the binding of phosphorylated beta-catenin to beta-TrCP, facilitating its recognition and subsequent degradation
Common reagents and conditions used in these reactions include:
DMSO: Used as a solvent for dissolving NRX-252114.
Beta-TrCP: The E3 ligase that interacts with beta-catenin.
Proteasome inhibitors: Sometimes used to study the degradation pathway
The major product formed from these reactions is the degraded form of mutant beta-catenin, which is broken down into smaller peptides and amino acids.
Scientific Research Applications
NRX-252114 has several scientific research applications, including:
Cancer research: It is used to study the degradation of mutant beta-catenin, which is implicated in various cancers
Drug development: The compound serves as a model for developing new drugs that target protein-protein interactions and promote protein degradation
Cell biology: Researchers use NRX-252114 to investigate the role of beta-catenin in cellular processes and its regulation by ubiquitination
Mechanism of Action
NRX-252114 acts as a molecular glue that enhances the interaction between beta-catenin and beta-TrCP. By binding to the phosphoserine binding site on beta-TrCP, it promotes the ubiquitination and subsequent degradation of mutant beta-catenin by the 26S proteasome . This mechanism involves the recruitment of beta-TrCP to beta-catenin, facilitating its recognition and degradation .
Comparison with Similar Compounds
NRX-252114 is unique in its ability to specifically target mutant beta-catenin for degradation. Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): These compounds also promote protein degradation by recruiting E3 ligases to target proteins
Molecular glues: Other molecular glues that enhance protein-protein interactions and promote degradation, such as those targeting different oncogenic proteins
NRX-252114 stands out due to its high specificity and potency in targeting mutant beta-catenin, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C22H12Cl2F3N3O2S |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
2-[4-(2,6-dichlorophenyl)sulfanyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]-1,3-dihydroisoindole-4-carbonitrile |
InChI |
InChI=1S/C22H12Cl2F3N3O2S/c23-14-5-2-6-15(24)19(14)33-16-7-17(22(25,26)27)29-20(31)18(16)21(32)30-9-12-4-1-3-11(8-28)13(12)10-30/h1-7H,9-10H2,(H,29,31) |
InChI Key |
BMQXGPBUQGPLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)C(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)

![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)







![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
